N-ethyl-4-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine
Description
N-ethyl-4-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with piperazine and pyridazine moieties
Properties
Molecular Formula |
C16H23N7 |
|---|---|
Molecular Weight |
313.40 g/mol |
IUPAC Name |
N-ethyl-4-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H23N7/c1-4-17-16-18-13(3)11-15(19-16)23-9-7-22(8-10-23)14-6-5-12(2)20-21-14/h5-6,11H,4,7-10H2,1-3H3,(H,17,18,19) |
InChI Key |
OAHACJAIODESPU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-ethyl-4-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under controlled conditions.
Substitution reactions: Introduction of the piperazine and pyridazine groups through nucleophilic substitution reactions.
Final assembly: Coupling of the intermediate compounds to form the final product, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial production methods would likely involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-ethyl-4-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
N-ethyl-4-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-4-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
N-ethyl-4-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-amine can be compared with similar compounds such as:
Ethyl 4-(6-methylpyridazin-3-yl)oxybenzoate: This compound shares the pyridazine moiety but differs in its overall structure and applications.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also feature piperazine but have different core structures and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
